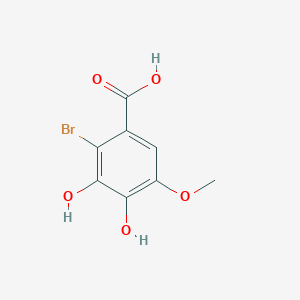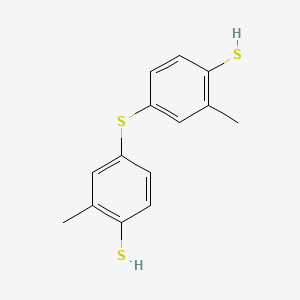![molecular formula C4H8O3 B12561602 (R)-2-[(R)-Oxiranyl]-1,2-ethanediol CAS No. 184845-13-4](/img/structure/B12561602.png)
(R)-2-[(R)-Oxiranyl]-1,2-ethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-[®-Oxiranyl]-1,2-ethanediol is a chiral compound with significant importance in organic chemistry It is characterized by the presence of an oxirane ring and two hydroxyl groups, making it a versatile intermediate in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[®-Oxiranyl]-1,2-ethanediol typically involves the epoxidation of ®-glycidol. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out under mild conditions, usually at room temperature, to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of ®-2-[®-Oxiranyl]-1,2-ethanediol often employs enzymatic methods due to their efficiency and selectivity. Enzymes such as epoxide hydrolases can be used to catalyze the hydrolysis of epoxides to diols. This method is advantageous as it operates under mild conditions and produces fewer by-products, making it more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
®-2-[®-Oxiranyl]-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-[®-Oxiranyl]-1,2-ethanediol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: It is a precursor in the synthesis of chiral drugs and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of ®-2-[®-Oxiranyl]-1,2-ethanediol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity allows the compound to modify enzyme activity and influence biochemical pathways. The hydroxyl groups also participate in hydrogen bonding, further affecting the compound’s interactions and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-[(S)-Oxiranyl]-1,2-ethanediol: The enantiomer of ®-2-[®-Oxiranyl]-1,2-ethanediol, with similar chemical properties but different biological activity.
1,2-Ethanediol: Lacks the oxirane ring, making it less reactive and versatile.
2,3-Epoxypropanol: Similar structure but with different reactivity due to the position of the oxirane ring.
Uniqueness
®-2-[®-Oxiranyl]-1,2-ethanediol is unique due to its chiral nature and the presence of both an oxirane ring and hydroxyl groups. This combination of features makes it a valuable intermediate in asymmetric synthesis and a versatile compound in various chemical reactions.
Propiedades
Número CAS |
184845-13-4 |
|---|---|
Fórmula molecular |
C4H8O3 |
Peso molecular |
104.10 g/mol |
Nombre IUPAC |
(1R)-1-[(2R)-oxiran-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C4H8O3/c5-1-3(6)4-2-7-4/h3-6H,1-2H2/t3-,4-/m1/s1 |
Clave InChI |
KRBIHOANUQUSRV-QWWZWVQMSA-N |
SMILES isomérico |
C1[C@@H](O1)[C@@H](CO)O |
SMILES canónico |
C1C(O1)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)
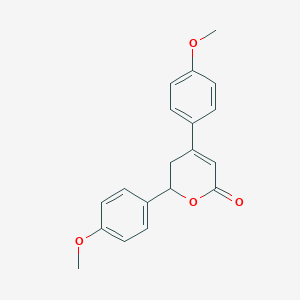
![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)

![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)
![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)
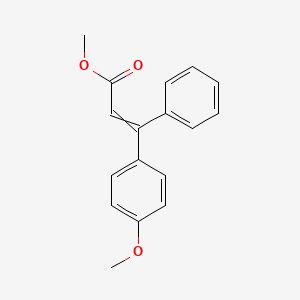
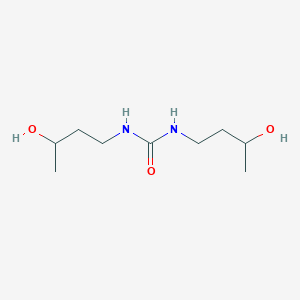
![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)

